molecular formula C9H15N3O2S B2499412 tert-Butyl ((2-aminothiazol-4-yl)methyl)carbamate CAS No. 1146084-66-3

tert-Butyl ((2-aminothiazol-4-yl)methyl)carbamate

Cat. No. B2499412
CAS RN: 1146084-66-3
M. Wt: 229.3
InChI Key: CCJFGPYIZZOZSC-UHFFFAOYSA-N
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Description

The compound tert-Butyl ((2-aminothiazol-4-yl)methyl)carbamate is a chemical entity that appears to be a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This compound is related to various research efforts in the field of organic chemistry, particularly in the synthesis of biologically active compounds and intermediates for pharmaceutical applications.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, a dirhodium(II)-catalyzed C-H amination reaction was used to prepare optically active monoprotected 2-amino-2-methyl-1,3-propanediols from a tert-butyldimethylsilyloxy-2-methylpropyl carbamate precursor . Another study reported the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds such as omisertinib (AZD9291), through a three-step process involving acylation, nucleophilic substitution, and reduction . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be quite complex, as evidenced by the study of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate. This compound was found to form hydrogen-bonded dimers through N—H⋯N interactions, with additional N—H⋯O interactions involving the carboxylate oxygen atoms . Such detailed structural analysis is crucial for understanding the reactivity and potential interactions of these compounds in biological systems.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are involved in various chemical reactions. For example, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and different electrophiles to yield functionalized carbamates, which upon hydrolysis can afford 1,2-aminoalcohols . Additionally, tert-butyl carbazate has been used to synthesize 1,3,4-oxadiazoles-2-thione and 1,2,4-triazoles derivatives, showcasing the reactivity of tert-butyl carbamate derivatives in the formation of heterocyclic compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of these compounds. The hydrogen bonding capabilities, as seen in the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, can also influence their physical properties and interactions with other molecules . The antimicrobial activity of some tert-butyl carbamate derivatives, such as 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, has been attributed to their chemical structure, which was confirmed by various spectroscopic methods and correlated with their biological activity .

Scientific Research Applications

Chiral Oxazolidinones Synthesis

Treatment of N-tert-butoxycarbonyl derivatives of homochiral β-amino alcohols with p-toluenesulfonyl chloride affords 2-axazolidinones, produced by intramolecular nucleophilic attack of the carbamate moiety in an intermediate tosylate. The presence of a N-methyl substituent enhances the cyclization rate, and this effect was studied by AM1 calculations (Agami et al., 1993).

Intermediate in Biologically Active Compounds

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in many biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method for this compound was established, synthesized from commercially available 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction steps (Zhao et al., 2017).

Metalation and Alkylation Study

tert-Butyl carbamate derivatives of readily available aminomethyltrialkylsilanes have been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile. Metalation is rapid, and reaction with a variety of electrophiles proceeds efficiently, leading to the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).

Mild and Efficient One-Pot Curtius Rearrangement

The reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide allowed the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The trapping of the isocyanate derivative in the reaction mixture led to the desired tert-butyl carbamate in high yields at low temperature (Lebel & Leogane, 2005).

Mechanism of Action

properties

IUPAC Name

tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)11-4-6-5-15-7(10)12-6/h5H,4H2,1-3H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJFGPYIZZOZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate

CAS RN

1146084-66-3
Record name tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate
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